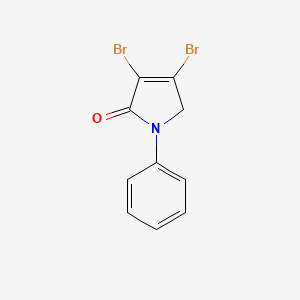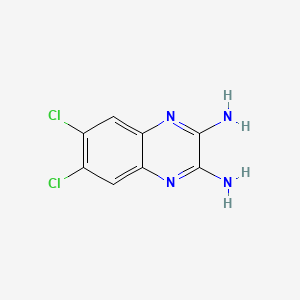
6,7-Dichloroquinoxaline-2,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dichloroquinoxaline-2,3-diamine is a chemical compound with the molecular formula C8H6Cl2N4 It belongs to the class of quinoxalines, which are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloroquinoxaline-2,3-diamine typically involves the reaction of 6,7-dichloroquinoxaline-2,3-dione with ammonia or an amine. One common method is to reflux 6,7-dichloroquinoxaline-2,3-dione with an excess of ammonia in ethanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dichloroquinoxaline-2,3-diamine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 6,7-dichloroquinoxaline-2,3-dione.
Reduction: Reduction reactions can convert it to other amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: 6,7-Dichloroquinoxaline-2,3-dione.
Reduction: Various amine derivatives.
Substitution: Substituted quinoxalines with different functional groups.
Applications De Recherche Scientifique
6,7-Dichloroquinoxaline-2,3-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6,7-Dichloroquinoxaline-2,3-diamine involves its interaction with specific molecular targets. It acts as an antagonist at the NMDA glutamate receptor glycine site, inhibiting the binding of glycine and thereby modulating the receptor’s activity. This interaction affects various signaling pathways in the nervous system, which is of interest for neurological research .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dichloroquinoxaline-2,3-dione: A closely related compound with similar chemical properties but different biological activities.
2,3-Dichloroquinoxaline: Another related compound used in the synthesis of quinoxaline derivatives.
Uniqueness
Its ability to undergo diverse chemical reactions also makes it a versatile compound for research and industrial applications .
Propriétés
Formule moléculaire |
C8H6Cl2N4 |
|---|---|
Poids moléculaire |
229.06 g/mol |
Nom IUPAC |
6,7-dichloroquinoxaline-2,3-diamine |
InChI |
InChI=1S/C8H6Cl2N4/c9-3-1-5-6(2-4(3)10)14-8(12)7(11)13-5/h1-2H,(H2,11,13)(H2,12,14) |
Clé InChI |
TYIKCXBOVPPPHG-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C1Cl)Cl)N=C(C(=N2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


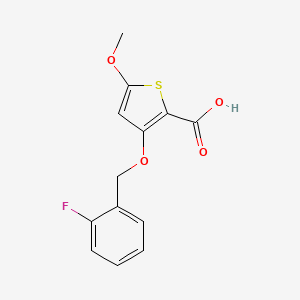
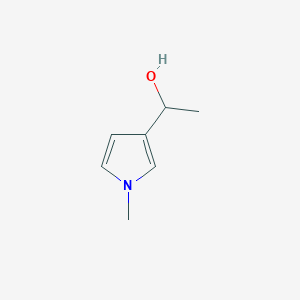

![Methyl 3-hydroxy-4-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B15230961.png)
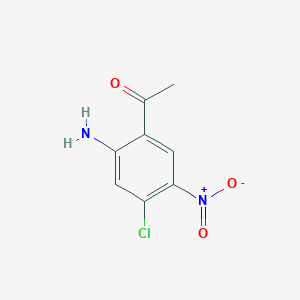
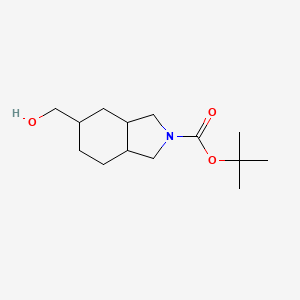
![(S)-6,6-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15230982.png)
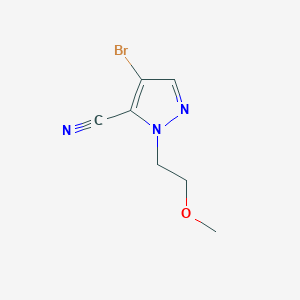
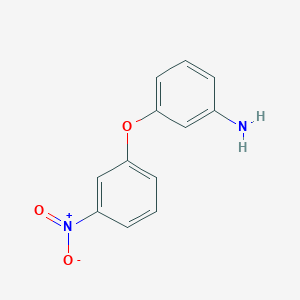

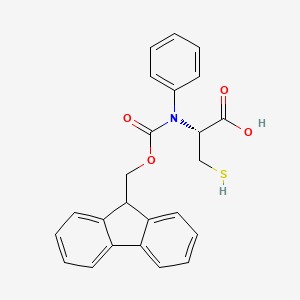
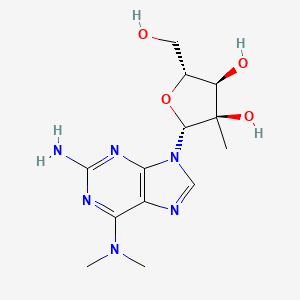
![tert-Butyl (1R,5R)-8-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B15231031.png)
